molecular formula C26H17NO6S B7755813 9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide

9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B7755813
M. Wt: 471.5 g/mol
InChI Key: DAXURZCVCBGSIC-UHFFFAOYSA-N
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Description

This compound features an anthraquinone core (9,10-dioxo-9,10-dihydroanthracene) with a sulfonamide group at position 2. The sulfonamide nitrogen is bonded to a 9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan moiety, which introduces steric bulk and electronic effects due to its fused bicyclic structure and ketone functionality.

Properties

IUPAC Name

9,10-dioxo-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)anthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17NO6S/c28-21-6-3-7-23-24(21)20-12-14(8-11-22(20)33-23)27-34(31,32)15-9-10-18-19(13-15)26(30)17-5-2-1-4-16(17)25(18)29/h1-2,4-5,8-13,27H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXURZCVCBGSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC5=C(C=C4)C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Anthraquinone

Anthraquinone is sulfonated using fuming sulfuric acid at 150–160°C, yielding anthraquinone-2-sulfonic acid. Key parameters include:

ParameterValue
Temperature150–160°C
Reaction Time4–6 hours
Sulfonation AgentFuming H₂SO₄ (20%)

The crude sulfonic acid is isolated via precipitation in ice water and purified by recrystallization from dilute HCl.

Chlorination to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in chlorobenzene under reflux:

Anthraquinone-2-sulfonic acid+PCl5Chlorobenzene, 110°CAnthraquinone-2-sulfonyl chloride+POCl3+HCl\text{Anthraquinone-2-sulfonic acid} + \text{PCl}5 \xrightarrow{\text{Chlorobenzene, 110°C}} \text{Anthraquinone-2-sulfonyl chloride} + \text{POCl}3 + \text{HCl}

The product is purified via vacuum distillation (85–90% yield).

Preparation of 9-Oxo-6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-Amine

Cyclization to Dibenzo[b,d]furan

2,3-Dihydroxybiphenyl undergoes acid-catalyzed cyclization with acetic anhydride at 120°C, forming 6,7,8,9-tetrahydrodibenzo[b,d]furan-9-one. The reaction is monitored by TLC (hexanes:ethyl acetate, 4:1).

Nitration and Reduction

The ketone is nitrated using concentrated HNO₃ in H₂SO₄ at 0–5°C, yielding the 2-nitro derivative. Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the nitro group to an amine (92% yield).

Sulfonamide Bond Formation

Schotten-Baumann Reaction

The sulfonyl chloride (0.0244 mol) reacts with the dibenzofuran amine (0.0244 mol) in aqueous acetone under nitrogen:

ConditionDetail
SolventAcetone/H₂O (3:1)
BaseNaHCO₃
Temperature0–5°C (initial), RT (final)
Reaction Time4–6 hours

The crude product is acidified to pH 2 with HCl, precipitating the sulfonamide (64% yield).

Solvent Optimization

Isopropanol and tetrahydrofuran (THF) are critical for purification:

  • Isopropanol : Dissolves the sodium salt of the sulfonamide at 80°C, enabling Celite filtration and cooling-induced crystallization.

  • THF : Facilitates sodium methoxide-mediated deprotonation, enhancing reactivity with isocyanates.

Purification and Characterization

Recrystallization

The sodium salt is dissolved in hot isopropanol (100 mL per 5 g), filtered through Celite, and concentrated to 30–35 mL. Cooling to 0°C yields crystalline product (85% recovery).

Spectroscopic Validation

  • IR (DRIFTS) : Peaks at 3340 cm⁻¹ (N–H stretch), 1697 cm⁻¹ (C=O), and 1364 cm⁻¹ (S=O).

  • ¹H NMR (D₂O) : Signals at δ 8.2–8.5 ppm (anthraquinone aromatics) and δ 2.1–2.4 ppm (tetrahydrofuran protons).

Challenges and Mitigation Strategies

  • Byproduct Formation : Gummy solids during sodium methoxide addition are addressed by prolonged stirring (30+ minutes) and THF reflux.

  • Solvate Formation : Isopropanol solvates are removed via vacuum drying at 50°C.

  • Low Yields : Excess sulfonyl chloride (1.2 eq) and slow amine addition improve conversion .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the aromatic rings can participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

2.1 Structural and Functional Group Variations

Key structural differences among anthraquinone derivatives lie in substituent type, position, and attached functional groups:

Compound Name Substituent Type Position(s) Attached Group Key Properties/Applications
Target Compound Sulfonamide 2 9-Oxo-tetrahydrodibenzo[b,d]furan Enhanced steric hindrance; potential fluorescence modulation
N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide (CAS 53033-62-8) Sulfonamide (N,N-dimethyl) 2 Dimethylamine Reduced polarity; simpler synthesis
N,N′-Diphenyl-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonamide Disulfonamide 2,7 Phenyl groups Dual binding sites; fluorescence sensing for metal ions
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide (CAS 143210-98-4) Acetamide 2 Chloroacetamide Electrophilic reactivity; potential alkylating agent
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide Benzamide 1 2-Methylbenzoyl Bidentate directing group for C–H functionalization
2.3 Physicochemical and Spectroscopic Comparisons
Property Target Compound N,N-Dimethyl Sulfonamide N,N′-Diphenyl Disulfonamide 2-Methylbenzamide
Molecular Weight ~450–500 g/mol (estimated) 315.34 g/mol 492.47 g/mol 343.38 g/mol
Solubility Low (non-polar backbone) Moderate (polar dimethylamine) Low (disulfonamide) Low (aromatic benzamide)
Fluorescence Likely strong (anthraquinone) Weak (dimethyl group quenches) Strong (disulfonamide enhances) Moderate (benzamide quenches)
Key Spectral Data Not reported IR: S=O (1150 cm⁻¹) X-ray: Hydrogen-bonded layers ¹H NMR: δ 8.6–7.2 ppm (aromatic)

Biological Activity

The compound 9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide is a complex organic molecule with significant potential in various biological applications due to its unique structural characteristics. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Features

The compound features multiple aromatic rings and functional groups that contribute to its biological activity. Its IUPAC name is derived from its complex structure, which includes:

  • Dioxo groups : Contributing to reactivity.
  • Sulfonamide group : Known for its ability to interact with biological targets.
  • Tetrahydrodibenzo[b,d]furan moiety : Enhancing binding interactions.
PropertyValue
Molecular FormulaC28H21NO6S
Molar Mass499.53 g/mol
CAS Number691370-04-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, which modulates their activity. Additionally, the aromatic rings can participate in π-π stacking interactions that enhance binding affinity.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit certain enzymes related to metabolic pathways.
  • Receptor Modulation : It can interact with receptors involved in various signaling pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of anthracene sulfonamides can inhibit the growth of fungal pathogens such as Candida auris and Candida albicans by targeting fatty acid desaturases .

Case Studies

  • Inhibition of Fungal Growth :
    • A study screened a library of compounds and identified analogs with potent activity against resistant strains of C. auris and C. albicans. The findings suggest that targeting fatty acid desaturation pathways could be a viable therapeutic approach .
  • Cytotoxicity Assessments :
    • In vitro studies on similar sulfonamide compounds showed varying degrees of cytotoxicity across different cell lines, indicating the need for further investigation into the safety profiles of these compounds .

Comparative Analysis

The compound's activity can be compared to other known inhibitors:

Compound NameActivity TypeReference
N-(7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamideAntifungal
SPB00525 (Aryl-carbohydrazide analog)Antifungal

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions using starting materials like 9,10-dihydroanthracene-2-sulfonyl chloride and 9-oxo derivatives under controlled conditions. Characterization methods include NMR spectroscopy and mass spectrometry to confirm structure and purity.

Future Directions

Ongoing research should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety in live models.
  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide?

Answer:
The synthesis involves sequential functionalization of anthraquinone and sulfonamide coupling.

Anthraquinone Core Preparation : Start with anthracene oxidation (e.g., using CrO₃ or HNO₃/H₂SO₄) to form 9,10-anthraquinone .

Sulfonylation : React 9,10-anthraquinone-2-sulfonyl chloride with 9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine under anhydrous conditions (e.g., dry dichloroethane, triethylamine as base) to form the sulfonamide bond .

Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can structural contradictions in NMR and X-ray crystallography data for this compound be resolved?

Answer:
Discrepancies often arise from dynamic behavior (e.g., rotational barriers in the sulfonamide group) or solvent effects:

  • Variable-Temperature NMR : Perform experiments (e.g., 298–373 K) to detect conformational changes. Split signals at higher temps indicate restricted rotation .
  • X-ray Crystallography : Compare bond lengths/angles (e.g., C–S–N torsion angles) with DFT-optimized structures. Deviations >0.05 Å suggest crystal packing effects .
  • Solid-State NMR : Use cross-polarization magic-angle spinning (CP-MAS) to correlate solution and solid-state conformations .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify substituents on anthraquinone (δ 7.5–8.5 ppm for aromatic protons) and sulfonamide (δ 3.0–3.5 ppm for NH) .
  • FT-IR : Confirm sulfonamide (SO₂ asym/sym stretch at 1350–1150 cm⁻¹) and ketone (C=O at 1670 cm⁻¹) groups .
  • UV-Vis : Anthraquinone’s π→π* transitions (λmax ~250–350 nm) indicate electronic conjugation .

Advanced: How can computational methods predict the compound’s fluorescence properties for biological imaging?

Answer:

  • TD-DFT Calculations : Optimize ground/excited states (B3LYP/6-31G*) to predict emission wavelengths. Compare with experimental fluorescence (e.g., λem ~450–550 nm for anthraquinone derivatives) .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent shifts (e.g., Δλem ~20 nm in DMSO vs. water) .
  • Quenching Studies : Model interactions with biomolecules (e.g., DNA intercalation via docking simulations) to predict fluorescence quenching mechanisms .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

  • DNA Intercalation : Anthraquinone’s planar structure enables DNA binding, studied via UV-Vis hypochromicity and ethidium bromide displacement assays .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using ATP-competitive assays (IC₅₀ values <10 μM suggest potency) .
  • Antioxidant Activity : Measure radical scavenging (DPPH assay, EC₅₀ ~50–100 μM) via anthraquinone’s redox-active quinone moiety .

Advanced: What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?

Answer:

  • Co-solvent Systems : Use DMSO/water mixtures (<1% DMSO) to maintain solubility while minimizing cytotoxicity .
  • Micellar Encapsulation : Employ pluronic F-127 (10% w/v) to enhance aqueous dispersion (dynamic light scattering for size <100 nm) .
  • Prodrug Design : Introduce phosphate esters at the sulfonamide group, hydrolyzed in vivo by phosphatases .

Basic: How to troubleshoot low yields in the sulfonamide coupling step?

Answer:

  • Activation : Ensure sulfonyl chloride is freshly prepared (thionyl chloride, 60°C, 2 hr) to avoid hydrolysis .
  • Base Selection : Replace triethylamine with DMAP (10 mol%) to catalyze amine coupling .
  • Solvent Optimization : Switch to anhydrous THF (reflux, 12 hr) for better amine nucleophilicity .

Advanced: How do substituents on the dibenzofuran moiety influence electronic properties?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or carbonyl groups reduce HOMO-LUMO gaps (DFT-calculated ΔE ~2.5 eV), enhancing charge transfer in fluorescence .
  • Electron-Donating Groups (EDGs) : Methoxy or amino groups increase redox potentials (cyclic voltammetry, ΔEp ~0.3 V) for tunable antioxidant activity .
  • Steric Effects : Bulky tert-butyl groups reduce π-stacking (X-ray: interplanar distances >4.0 Å) .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Work in a fume hood (≥0.5 m/s airflow) due to potential dust formation .
  • Waste Disposal : Neutralize with 10% NaOH before incineration (anthraquinones may persist in landfills) .

Advanced: How to resolve conflicting bioactivity data across cell lines?

Answer:

  • Metabolic Profiling : Use LC-MS to quantify intracellular drug accumulation (e.g., HepG2 vs. HEK293: 2-fold difference due to efflux pumps) .
  • Transcriptomics : Perform RNA-seq to identify resistance markers (e.g., ABC transporters upregulated in resistant lines) .
  • Cocrystal Structures : Determine binding modes with target proteins (e.g., PDB entries) to rationalize potency variations .

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